N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide is a complex organic compound classified under the benzamide derivatives. This compound features a piperazine moiety, which is often associated with various pharmacological activities. The structure includes a propoxy group and a carbonyl group attached to a phenyl ring, contributing to its potential biological activities.
This compound falls within the broader category of benzamides, which are characterized by the presence of an amide functional group attached to a benzene ring. Benzamides are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific incorporation of the piperazine ring enhances its pharmacological profile, making it a subject of interest in medicinal chemistry .
The synthesis of N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide can be achieved through several steps involving standard organic reactions:
Technical details regarding reaction conditions (solvents, temperature, catalysts) are crucial for optimizing yield and purity .
The molecular structure of N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide can be described as follows:
X-ray crystallography and NMR spectroscopy can be employed to elucidate the three-dimensional structure and confirm the connectivity of atoms within the molecule .
N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide can participate in various chemical reactions typical for amides:
Technical details regarding these reactions include reaction conditions such as temperature, solvent choice, and duration .
The mechanism of action for N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide is primarily linked to its interaction with biological targets such as receptors or enzymes.
Data from pharmacological studies would provide insights into specific receptor interactions and biological outcomes .
Relevant data from spectroscopic analyses (IR, NMR) would provide additional confirmation of structural integrity and purity .
N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide shows potential applications in:
Further studies are warranted to explore its full therapeutic potential and mechanism of action in vivo .
Retrosynthetic analysis of this target molecule begins with systematic disconnection of key bonds to identify synthons and commercially viable precursors. The primary disconnection targets the amide bond between the central benzene ring and the piperazine carbonyl, yielding two synthons: 3-propoxybenzoyl cation (electrophile) and N-methylpiperazine aniline anion (nucleophile). A secondary disconnection at the piperazine amide bond reveals N-methylpiperazine and 2-aminobenzoic acid as precursors [10]. This hierarchical approach simplifies the synthesis into three stages: (1) preparation of 3-propoxybenzoic acid, (2) functionalization of 2-aminobenzoic acid with N-methylpiperazine, and (3) final coupling of these intermediates [7] [10].
Table 1: Retrosynthetic Disconnection Strategy
Target Bond | Synthon A | Synthon B | Precursor Pair |
---|---|---|---|
Aryl-Amide C=O | 3-(Propoxy)benzoyl⁺ | 2-(4-Methylpiperazin-1-yl)aniline⁻ | 3-Propoxybenzoic acid + 2-(4-Methylpiperazin-1-yl)aniline |
Piperazine-Amide C=O | 2-Carboxyphenyl⁺ | N-Methylpiperazine⁻ | 2-Aminobenzoic acid + N-Methylpiperazine |
The ortho-substituted aniline synthon necessitates careful evaluation due to steric constraints during acylation. Computational modeling confirms that electrophilic attack preferentially occurs at the less hindered piperazine nitrogen rather than the aromatic amine, preventing regioisomer formation. This validates the selection of 2-(4-methylpiperazin-1-yl)aniline as the optimal precursor for the final coupling step [7] [10].
Fragment-based drug design (FBDD) leverages the "privileged scaffold" status of piperazine, screening low-molecular-weight fragments (<300 Da) against biological targets to identify high ligand-efficiency hits. The core N-methylpiperazine fragment in this compound adheres to the Rule of Three (molecular weight ≤300, H-bond donors/acceptors ≤3, logP ≤3), enabling efficient exploration of chemical space [2] [8]. Screening data reveal that unsubstituted piperazine binds kinase targets with K~d~ = 250 μM (LE = 0.32 kcal/mol/atom), while N-methylation enhances permeability and reduces desolvation penalties, improving affinity to K~d~ = 110 μM (LE = 0.35) [8].
Fragment merging integrates the validated piperazine fragment with orthogonal hits:
Merging these fragments yields the hybrid scaffold with synergistic effects: the piperazine anchors in a cationic pocket, the benzamide engages in hydrogen bonding, and the propoxy group occupies a hydrophobic subpocket. This strategy achieves a 40-fold affinity boost over parent fragments while maintaining molecular weight <500 Da [8].
The propoxy group's position and chain length critically modulate target engagement. Comparative binding data for ortho, meta, and para alkoxy isomers reveal dramatic affinity differences:
Table 2: Alkoxy Position and Chain Length Effects
Substituent | Position | Chain Length (C) | Target Affinity (K~i~, nM) |
---|---|---|---|
Propoxy | meta | 3 | 42 ± 3.1 |
Propoxy | ortho | 3 | 180 ± 12 |
Propoxy | para | 3 | 920 ± 45 |
Ethoxy | meta | 2 | 125 ± 8.7 |
Butoxy | meta | 4 | 38 ± 2.9 |
The meta-propoxy isomer exhibits optimal affinity due to:
Elongation to butoxy (n=4) shows marginal improvement but increases lipophilicity (ΔlogP = +0.4), reducing aqueous solubility. Truncation to ethoxy (n=2) disrupts hydrophobic contacts, decreasing affinity 3-fold. Thus, meta-propoxy delivers the optimal balance of potency and physicochemical properties [5].
The amide linker between piperazine and benzamide was selected over carbamates after rigorous evaluation of stability and electronic effects:
Table 3: Linker Architecture Comparison
Parameter | Amide Linker | Carbamate Linker | Experimental Method |
---|---|---|---|
Metabolic stability (t₁/₂, liver microsomes) | 48 min | 22 min | LC-MS/MS |
Conformational energy | -42.3 kcal/mol | -38.7 kcal/mol | DFT (B3LYP/6-31G*) |
H-bond acceptor strength | 6.2 kcal/mol | 9.1 kcal/mol | Molecular dynamics |
Synthetic yield | 85% | 63% | HPLC purification |
Amide advantages:
Carbamate linkers, while initially considered for their hydrogen-bonding capability (e.g., in mirtazapine derivatives [4]), introduced vulnerabilities:
The amide linker’s resilience and synthetic accessibility confirm its superiority for this pharmacophore.
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0